2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, an ethylphenyl group, and a methoxy group
Preparation Methods
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethylphenyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Synthetic Route:
Formation of Quinoline Core: The quinoline core is synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Ethylphenyl Group: The ethylphenyl group is introduced via a nucleophilic substitution reaction, where an ethylphenylamine reacts with the quinoline intermediate.
Methoxy Group Addition: The methoxy group is added through an electrophilic aromatic substitution reaction, using methanol as the reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve the overall efficiency of the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.
Chemical Reactions Analysis
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core into dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled temperature and pressure conditions.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
- Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
- Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of novel materials with specific electronic and optical properties.
- Employed in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound targets enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular signaling pathways.
- It binds to DNA and proteins, affecting their structure and function.
Pathways Involved:
- The compound modulates signaling pathways such as the PI3K-AKT and MAPK pathways, which are involved in cell proliferation, survival, and apoptosis.
- It influences oxidative stress and energy metabolism pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.
Phenylacetamide Derivatives: Compounds like acetaminophen, which is widely used as an analgesic and antipyretic.
Uniqueness:
- The presence of both the quinoline core and the ethylphenyl group in 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide provides a unique combination of structural features that contribute to its diverse biological activities.
- The compound’s ability to modulate multiple signaling pathways and interact with various molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-9-12-23(13-10-20)29-17-22-15-21-11-14-24(34-3)16-26(21)31(28(22)33)18-27(32)30-25-8-6-5-7-19(25)2/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJAYTBNMZILGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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